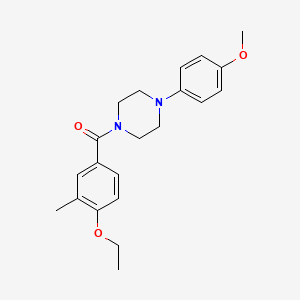
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as EMD-386088, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
Mécanisme D'action
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist at the 5-HT7 receptor subtype. By blocking the binding of serotonin to this receptor, 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine can modulate various physiological and pathological processes, including circadian rhythm, mood regulation, and memory consolidation.
Biochemical and Physiological Effects:
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. For example, studies have shown that 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Additionally, 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor subtype. However, one limitation of using 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
Orientations Futures
There are several potential future directions for research on 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine. For example, further studies could investigate the role of 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine in the regulation of circadian rhythm and sleep. Additionally, studies could investigate the potential therapeutic applications of 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, future studies could investigate the potential use of 1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine as a tool for understanding the physiological and pathological processes that are regulated by the 5-HT7 receptor subtype.
Applications De Recherche Scientifique
1-(4-ethoxy-3-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and psychiatry. Studies have shown that this compound acts as a selective serotonin receptor antagonist, specifically targeting the 5-HT7 receptor subtype. This receptor is involved in various physiological and pathological processes, including circadian rhythm, mood regulation, and memory consolidation.
Propriétés
IUPAC Name |
(4-ethoxy-3-methylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-26-20-10-5-17(15-16(20)2)21(24)23-13-11-22(12-14-23)18-6-8-19(25-3)9-7-18/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZDLIFVXVEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)
![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)